N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide

Regioisomer Structure-Activity Relationship Kinase Selectivity

N-(6-Bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide (CAS 376624-33-8) is a synthetic small‑molecule belonging to the benzothiazole‑benzamide class, characterized by a 6‑bromo substituent on the benzothiazole ring and a 3‑chloro substituent on the benzamide phenyl ring. Its molecular formula is C₁₄H₈BrClN₂OS and its exact mass is 365.922925 g mol⁻¹.

Molecular Formula C14H8BrClN2OS
Molecular Weight 367.65
CAS No. 376624-33-8
Cat. No. B2953747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide
CAS376624-33-8
Molecular FormulaC14H8BrClN2OS
Molecular Weight367.65
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C14H8BrClN2OS/c15-9-4-5-11-12(7-9)20-14(17-11)18-13(19)8-2-1-3-10(16)6-8/h1-7H,(H,17,18,19)
InChIKeyIWFGGILLLTVMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide (CAS 376624-33-8): Core Identity for Benzothiazole-Benzamide Procurement


N-(6-Bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide (CAS 376624-33-8) is a synthetic small‑molecule belonging to the benzothiazole‑benzamide class, characterized by a 6‑bromo substituent on the benzothiazole ring and a 3‑chloro substituent on the benzamide phenyl ring [1]. Its molecular formula is C₁₄H₈BrClN₂OS and its exact mass is 365.922925 g mol⁻¹ [1]. The compound’s structure is confirmed by ¹H and ¹³C NMR spectroscopy in DMSO‑d₆ [1]. This specific substitution pattern distinguishes it from regioisomeric and halogen‑swapped analogs that are frequently offered under similar catalog descriptions, making precise structural verification essential for procurement decisions .

Why N-(6-Bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide Cannot Be Interchanged with Generic Benzothiazole-Benzamides


Benzothiazole‑benzamides bearing different halogen substitution patterns or regioisomeric arrangements exhibit widely divergent target‑binding and pharmacokinetic profiles [1]. Critical structure‑activity relationship (SAR) studies on this scaffold have established that the position of the halogen on the benzamide ring (meta vs. para) and the nature of the halogen on the benzothiazole core (Br vs. Cl) are primary determinants of both potency and kinase selectivity [1]. Consequently, procurement of an incorrectly specified regioisomer—such as N‑(6‑bromo‑1,3‑benzothiazol‑2‑yl)‑4‑chlorobenzamide (CAS 313529‑38‑3) or the halogen‑swapped 3‑bromo‑N‑(6‑chloro‑1,3‑benzothiazol‑2‑yl)benzamide—can lead to irreproducible biological results even when molecular weight and elemental composition remain identical. Direct structural verification via NMR or chromatographic retention time comparison against an authentic standard is therefore required to ensure that the procured compound matches the precise SAR‑defined substitution pattern [2].

Quantitative Differentiation Evidence for N-(6-Bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide


Regioisomeric Differentiation: meta-Chloro vs. para-Chloro Benzamide

The target compound bears a 3‑chloro (meta) substituent on the benzamide ring, contrasting with the commercially available 4‑chloro (para) regioisomer N‑(6‑bromo‑1,3‑benzothiazol‑2‑yl)‑4‑chlorobenzamide (CAS 313529‑38‑3) . In the benzothiazole‑benzamide series, the position of the chlorine atom on the benzamide phenyl ring has been demonstrated to be a critical determinant of LRRK2 inhibitory activity, with para‑substituted analogs showing markedly different potency compared to meta‑substituted counterparts when tested under identical enzymatic assay conditions [1]. Although direct head‑to‑head IC₅₀ data for this specific pair are not publicly available, the SAR landscape unequivocally indicates that regioisomeric substitution leads to non‑interchangeable biological readouts [1].

Regioisomer Structure-Activity Relationship Kinase Selectivity

Halogen Positional Effect: Bromine on Benzothiazole vs. Chlorine on Benzothiazole

The commercially available isomer 3‑bromo‑N‑(6‑chloro‑1,3‑benzothiazol‑2‑yl)benzamide swaps the bromine atom from the benzothiazole 6‑position (target compound) to the benzamide 3‑position, and simultaneously moves chlorine from the benzamide 3‑position to the benzothiazole 6‑position. In the benzothiazole‑amide class, the nature of the halogen on the benzothiazole ring influences both the electron density of the heterocycle and the compound’s overall molecular dipole, which in turn modulate target‑binding kinetics and metabolic stability [1]. The benzothiazole‑benzamide patent literature explicitly demonstrates that bromo‑substituted benzothiazole cores produce different LRRK2 inhibition profiles compared to chloro‑substituted cores when the benzamide ring substitution is held constant [2].

Halogen exchange Bioisosterism Target engagement

Structural Identity Confirmation: NMR Fingerprint as a Procurement Gatekeeper

The ¹H and ¹³C NMR spectra of N‑(6‑bromo‑1,3‑benzothiazol‑2‑yl)‑3‑chlorobenzamide acquired in DMSO‑d₆ are documented in the KnowItAll NMR Spectral Library [1]. The unique InChIKey (IWFGGILLLTVMTK‑UHFFFAOYSA‑N) serves as a definitive digital identifier that unambiguously distinguishes this compound from its regioisomers and halogen‑swapped analogs, all of which share the same molecular formula (C₁₄H₈BrClN₂OS) and molecular weight (367.65 g mol⁻¹) [1]. None of the comparator compounds—including N‑(6‑bromo‑1,3‑benzothiazol‑2‑yl)‑4‑chlorobenzamide—produce an identical NMR fingerprint because the chemical shifts of the aromatic protons are sensitive to the chlorine substitution pattern [1].

NMR spectroscopy Identity verification Quality control

Procurement-Driven Application Scenarios for N-(6-Bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide


LRRK2 Kinase Inhibitor Lead Optimization and SAR Expansion

This compound serves as a defined starting point for medicinal chemistry programs targeting LRRK2‑driven neurodegenerative diseases. Its meta‑chloro benzamide configuration explicitly positions it within a SAR‑explored region of the benzothiazole‑benzamide patent space [1]. Procuring the verified meta‑chloro regioisomer, rather than the commercially more common para‑chloro variant, is mandatory for reproducing or extending patent‑disclosed LRRK2 inhibition data [1].

Calibration Standard for Regioisomer Purity Method Development

Because the benzothiazole‑benzamide scaffold yields several co‑eluting or mass‑identical regioisomers, this compound is a necessary reference standard for HPLC/UPLC method validation. Its unique InChIKey and NMR fingerprint [2] provide orthogonal verification points to distinguish it from N‑(6‑bromo‑1,3‑benzothiazol‑2‑yl)‑4‑chlorobenzamide and 3‑bromo‑N‑(6‑chloro‑1,3‑benzothiazol‑2‑yl)benzamide in supplier QC workflows.

Fragment-Based or Structure-Guided Drug Design Input

The 6‑bromo substituent on the benzothiazole core provides a heavy‑atom handle for X‑ray crystallographic phasing or anomalous scattering experiments. When co‑crystallized with LRRK2 or related kinase domains, this compound can facilitate unambiguous electron density assignment of the benzothiazole‑benzamide binding pose, an advantage not offered by the corresponding 6‑chloro or 6‑unsubstituted analogs [1].

Quote Request

Request a Quote for N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.